
Buparlisib hydrochloride
Übersicht
Beschreibung
Wirkmechanismus
Mode of Action
Buparlisib binds to the ATP-binding pocket of PI3Ks, preventing their activation. This inhibition blocks the downstream signaling of the PI3K/AKT/mTOR pathway, which is vital for cell growth and survival. The disruption of this pathway leads to reduced cell proliferation and increased apoptosis (programmed cell death) in cancer cells .
Biochemical Pathways
The primary pathway affected by Buparlisib is the PI3K/AKT/mTOR pathway . Inhibition of PI3K leads to decreased phosphorylation of AKT, which in turn reduces the activation of mTOR. This cascade effect results in the downregulation of protein synthesis, cell growth, and survival signals. Additionally, Buparlisib’s action can affect other pathways interconnected with PI3K/AKT/mTOR, such as those involving cell cycle regulation and apoptosis .
Pharmacokinetics
Buparlisib is orally bioavailable and exhibits good absorption. It has a moderate volume of distribution and is extensively metabolized in the liver, primarily by CYP3A4. The compound has a half-life that supports once-daily dosing. Its metabolites are excreted mainly via the urine. The pharmacokinetic profile of Buparlisib ensures adequate bioavailability and systemic exposure to exert its therapeutic effects .
Result of Action
At the molecular level, Buparlisib’s inhibition of PI3K leads to decreased phosphorylation of downstream targets such as AKT and mTOR. This results in reduced cell proliferation and increased apoptosis. At the cellular level, these molecular changes translate to inhibited tumor growth and potential tumor regression. Clinically, Buparlisib has shown efficacy in various cancer types, particularly those with aberrant PI3K pathway activation .
Action Environment
The efficacy and stability of Buparlisib can be influenced by several environmental factors. For instance, the presence of food can affect its absorption, and co-administration with CYP3A4 inhibitors or inducers can alter its metabolism. Additionally, the tumor microenvironment, including factors like hypoxia and pH, can impact the drug’s action. Understanding these factors is crucial for optimizing Buparlisib’s therapeutic potential .
Buparlisib hydrochloride represents a promising therapeutic agent targeting the PI3K pathway, offering potential benefits in the treatment of various cancers with dysregulated PI3K signaling.
Biochemische Analyse
Biochemical Properties
Buparlisib hydrochloride selectively inhibits four isomers of PI3K, namely PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ . It achieves this by competitively binding the lipid kinase domain on adenosine 5’-triphosphate (ATP), thereby playing a crucial role in inhibiting proliferation, promoting apoptosis, and blocking angiogenesis, predominantly by antagonizing the PI3K/AKT pathway .
Cellular Effects
This compound has demonstrated effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been associated with prolonged stable disease (SD) in a small subset of patients with triple-negative breast cancer . Downmodulation of key nodes in the PI3K pathway was observed in patients who achieved SD .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively inhibits four isomers of PI3K by competitively binding the lipid kinase domain on ATP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the PI3K pathway . It interacts with enzymes or cofactors in this pathway and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Buparlisib Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung des Kernpyrimidinylpyrimidin-Grundgerüsts. Zu den wichtigsten Schritten gehören:
Bildung des Pyrimidinylpyrimidin-Kerns: Dies beinhaltet die Reaktion von 2,6-Bis(morpholin-4-yl)pyrimidin mit 4-Chlor-3-nitropyridin in Gegenwart einer Base.
Reduktion der Nitrogruppe: Die Nitrogruppe wird unter Verwendung eines geeigneten Reduktionsmittels wie Palladium auf Kohlenstoff (Pd/C) unter Wasserstoffatmosphäre zu einem Amin reduziert.
Einführung der Trifluormethylgruppe: Die Trifluormethylgruppe wird durch eine nucleophile Substitutionsreaktion unter Verwendung eines Trifluormethylierungsmittels eingeführt.
Industrielle Produktionsmethoden: Die industrielle Produktion von Buparlisib Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Wichtige Überlegungen sind die Wahl der Lösungsmittel, die Temperaturkontrolle und Reinigungstechniken wie Umkristallisation und Chromatographie .
Analyse Chemischer Reaktionen
Reaktionstypen: Buparlisib Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Die Nitrogruppe in den Zwischenschritten kann zu einem Amin reduziert werden.
Substitution: Die Trifluormethylgruppe wird durch nucleophile Substitution eingeführt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Palladium auf Kohlenstoff (Pd/C) unter Wasserstoffatmosphäre wird üblicherweise verwendet.
Substitution: Trifluormethylierungsmittel wie Trifluormethyliodid werden verwendet.
Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist Buparlisib Hydrochlorid selbst, wobei eine hohe Reinheit durch sorgfältige Kontrolle der Reaktionsbedingungen und Reinigungsschritte erreicht wird .
Wissenschaftliche Forschungsanwendungen
Buparlisib Hydrochlorid wurde ausgiebig auf sein Potenzial in der Krebsbehandlung untersucht. Zu seinen Anwendungen gehören:
Chemie: Wird als Werkzeugverbindung zur Untersuchung von PI3K-Signalwegen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Zellproliferation, Apoptose und Angiogenese.
Medizin: Befindet sich in klinischen Studien zur Behandlung verschiedener Krebsarten, darunter Brustkrebs und Plattenepithelkarzinom des Kopf- und Halsbereichs.
Industrie: Potenzielle Verwendung bei der Entwicklung gezielter Krebstherapien
5. Wirkmechanismus
Buparlisib Hydrochlorid übt seine Wirkung aus, indem es den PI3K-Signalweg inhibiert. Es inhibiert selektiv vier Isomere von PI3K: PI3Kα, PI3Kβ, PI3Kγ und PI3Kδ. Durch kompetitive Bindung an die Lipidkinase-Domäne von Adenosin-5'-triphosphat (ATP) blockiert es den PI3K/AKT-Signalweg, was zu einer Hemmung der Zellproliferation, Förderung der Apoptose und Reduktion der Angiogenese führt .
Ähnliche Verbindungen:
Pictilisib: Ein weiterer PI3K-Inhibitor mit ähnlichen Mechanismen, aber unterschiedlichen Selektivitätsprofilen.
Alpelisib: Inhibiert speziell PI3Kα und wird in Kombination mit anderen Therapien für Brustkrebs eingesetzt.
Copanlisib: Ein PI3K-Inhibitor mit Aktivität gegen PI3Kα und PI3Kδ, der zur Behandlung bestimmter Lymphomtypen eingesetzt wird.
Einzigartigkeit: Buparlisib Hydrochlorid ist einzigartig aufgrund seiner Pan-Klasse-I-PI3K-Hemmung, wodurch es gegen mehrere PI3K-Isomere wirksam ist. Dieses breite Hemmungsprofil ermöglicht es, verschiedene Krebsarten zu bekämpfen, obwohl es auch zu einer höheren Häufigkeit von Nebenwirkungen führt, verglichen mit selektiveren Inhibitoren .
Vergleich Mit ähnlichen Verbindungen
Pictilisib: Another PI3K inhibitor with similar mechanisms but different selectivity profiles.
Alpelisib: Specifically inhibits PI3Kα and is used in combination with other therapies for breast cancer.
Copanlisib: A PI3K inhibitor with activity against PI3Kα and PI3Kδ, used for treating certain types of lymphoma.
Uniqueness: Buparlisib Hydrochloride is unique due to its pan-class I PI3K inhibition, making it effective against multiple PI3K isomers. This broad inhibition profile allows it to target various cancer types, although it also results in a higher incidence of side effects compared to more selective inhibitors .
Biologische Aktivität
Buparlisib hydrochloride, also known as BKM120, is a selective pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has garnered significant attention in cancer research due to its potential therapeutic applications. This article explores the biological activity of Buparlisib, focusing on its mechanisms of action, efficacy in various cancer types, and relevant clinical studies.
Buparlisib exerts its effects primarily by inhibiting the PI3K signaling pathway, which is crucial for regulating cell growth, survival, and metabolism. The compound binds to the ATP-binding cleft of PI3K enzymes, effectively blocking their activity. This inhibition leads to decreased phosphorylation of downstream targets such as Akt and mTOR, resulting in reduced cell proliferation and increased apoptosis in cancer cells .
Key Signaling Pathways Affected by Buparlisib
- PI3K/AKT/mTOR Pathway : Inhibition leads to cell cycle arrest and apoptosis.
- Microtubule Dynamics : Buparlisib also interferes with microtubule stability, causing mitotic arrest .
- Cell Cycle Regulation : The compound induces G1/S phase arrest in various cancer cell lines .
In Vitro Studies
Numerous studies have evaluated the in vitro effects of Buparlisib on different cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit 50% of cell viability) for Buparlisib across several types of cancer cells:
Cell Line | IC50 (nM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 64 - 916 | |
LNCaP (Prostate Cancer) | 100 - 200 | |
A4573 (Soft Tissue Sarcoma) | 200 - 300 | |
TC-32 (Ewing Sarcoma) | 150 - 250 | |
Glioblastoma | <100 |
Efficacy in Cancer Treatment
Buparlisib has shown promising results in various clinical settings:
- Breast Cancer : In a phase II study, Buparlisib demonstrated efficacy in patients with HER2-negative metastatic breast cancer. The treatment led to a significant reduction in tumor size and improved progression-free survival rates .
- Glioblastoma : Preclinical studies indicate that Buparlisib can penetrate the blood-brain barrier, making it a potential candidate for treating glioblastoma. Its efficacy was confirmed in both in vitro and in vivo models .
- Combination Therapies : Research has suggested that combining Buparlisib with other therapeutic agents may enhance its anticancer effects. For instance, combining it with chemotherapy or other targeted therapies has shown synergistic effects in preclinical models .
Case Studies
-
Case Study on Breast Cancer :
A patient with HER2-negative metastatic breast cancer received Buparlisib as part of a clinical trial. After six months of treatment, imaging studies revealed a significant reduction in tumor burden, correlating with decreased levels of phosphorylated Akt and mTOR signaling . -
Case Study on Glioblastoma :
In a clinical trial involving glioblastoma patients, administration of Buparlisib led to improved cognitive function and quality of life alongside tumor stabilization. The study highlighted the importance of monitoring PI3K pathway activity as a biomarker for treatment response .
Eigenschaften
IUPAC Name |
5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O2.ClH/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27;/h9-11H,1-8H2,(H2,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPLYAXBXJXEID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClF3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156980 | |
Record name | Buparlisib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50156980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312445-63-8 | |
Record name | Buparlisib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312445638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buparlisib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50156980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BKM120-AAA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUPARLISIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/194LK4P5K1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.